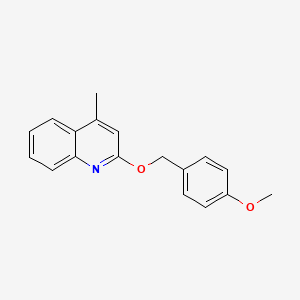

2-(4-Methoxybenzyloxy)-4-methylquinoline

説明

Historical Development and Significance of Quinoline (B57606) Derivatives in Medicinal Chemistry and Organic Synthesis

The journey of quinoline derivatives in science began with the isolation of quinine (B1679958) from the bark of the Cinchona tree. This natural product was the first effective treatment for malaria and remains a significant antimalarial drug. The success of quinine spurred extensive research into the synthesis and medicinal properties of other quinoline-based compounds. This has led to the development of a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.

In the realm of organic synthesis, quinolines are versatile building blocks. The development of various synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has enabled chemists to access a vast chemical space of substituted quinolines. These methods have been refined over the years to allow for more efficient and regioselective synthesis, furthering the exploration of quinoline derivatives in various fields of chemistry.

Structural Context of 2-(4-Methoxybenzyloxy)-4-methylquinoline within Quinoline Chemistry

This compound is a distinct molecule within the broader quinoline family. Its structure is characterized by three key components: a 4-methylquinoline (B147181) core, a benzyloxy group at the 2-position, and a methoxy (B1213986) substituent on the benzyl (B1604629) ring.

The 4-methylquinoline core provides the fundamental heterocyclic framework. The methyl group at the 4-position can influence the molecule's steric and electronic properties. The substituent at the 2-position is an alkoxy group, specifically a 4-methoxybenzyloxy group. The presence of an ether linkage at this position is a key feature, distinguishing it from many other biologically active quinolines that often feature amino or aryl groups at this position. The methoxy group on the benzyl ring further modifies the electronic properties of the benzyloxy moiety.

The synthesis of such 2-alkoxyquinolines can be achieved through various methods, often involving the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring with the corresponding alcohol.

A 2017 study by Boopathi et al. provided a detailed spectroscopic and computational analysis of this compound (referred to as MBMQ in the study). researchgate.net The researchers recorded and analyzed the FT-IR and FT-Raman spectra of the compound and performed density functional theory (DFT) calculations to understand its molecular structure and vibrational frequencies. researchgate.net This type of detailed characterization is crucial for understanding the fundamental properties of the molecule and for quality control in its synthesis. researchgate.net

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | 4-methylquinoline |

| Substituent at C2 | 4-Methoxybenzyloxy group |

| Substituent at C4 | Methyl group |

| Key Linkage | Ether bond at the 2-position |

Current Research Landscape and Future Directions for this compound

Current research on this compound appears to be in a nascent stage, with the primary focus being on its fundamental chemical characterization. The detailed spectroscopic and theoretical study by Boopathi et al. represents a significant contribution to the understanding of this specific molecule. researchgate.net The study explored the compound's vibrational spectra and electronic properties, such as global reactivity descriptors, which are important for predicting its chemical behavior. researchgate.net

While direct applications of this compound in medicinal chemistry or materials science are not yet extensively reported in the literature, its structural motifs suggest potential areas for future investigation. The quinoline core is a well-established pharmacophore, and the presence of the benzyloxy group offers a handle for further functionalization or for influencing the molecule's interaction with biological targets.

Future research could explore the synthesis of a library of related compounds with variations in the substitution pattern on both the quinoline and the benzyl rings to investigate structure-activity relationships. Furthermore, given the prevalence of quinoline derivatives in various biological assays, screening this compound for a range of activities, such as antimicrobial or anticancer properties, could be a fruitful avenue of research. The detailed characterization already performed provides a solid foundation for such future studies.

Structure

3D Structure

特性

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-11-18(19-17-6-4-3-5-16(13)17)21-12-14-7-9-15(20-2)10-8-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVDQMQUHTVZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583126 | |

| Record name | 2-[(4-Methoxyphenyl)methoxy]-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937184-70-8 | |

| Record name | 2-[(4-Methoxyphenyl)methoxy]-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxybenzyloxy)-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Methoxybenzyloxy 4 Methylquinoline

Established Synthetic Routes for 2-(4-Methoxybenzyloxy)-4-methylquinoline

The primary and most well-documented method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of a halo-substituted quinoline (B57606) with an alkoxide to form the desired ether linkage.

Condensation Reactions with 4-Methoxybenzyl Alcohol and 2-Chlorolepidine

The cornerstone of this compound synthesis is the condensation reaction between 4-methoxybenzyl alcohol and 2-chlorolepidine (2-chloro-4-methylquinoline). In this reaction, the hydroxyl group of 4-methoxybenzyl alcohol is deprotonated by a base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chlorolepidine ring, displacing the chloride leaving group.

This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the quinoline ring, which activates the 2-position towards nucleophilic attack.

Role of Catalysts and Reagents in Synthesis (e.g., KOH, 18-crown-6)

The efficiency of the condensation reaction is critically dependent on the choice of base and the potential use of a phase-transfer catalyst.

Potassium Hydroxide (B78521) (KOH): Potassium hydroxide is a strong base commonly employed to deprotonate the 4-methoxybenzyl alcohol, generating the highly nucleophilic potassium 4-methoxybenzyl alkoxide. The use of a strong base is essential to ensure a sufficient concentration of the active nucleophile to drive the reaction forward.

18-Crown-6 (B118740): In many synthetic setups, particularly those involving a two-phase system (e.g., a solid base and an organic solvent), a phase-transfer catalyst is employed to enhance the reaction rate. 18-crown-6 is a macrocyclic polyether that effectively chelates the potassium cation (K⁺). By encapsulating the potassium ion, the crown ether increases the solubility of the potassium alkoxide in the organic phase and, more importantly, generates a "naked" and more reactive alkoxide anion. This increased nucleophilicity of the alkoxide significantly accelerates the rate of the nucleophilic aromatic substitution.

Solvent Systems and Reaction Optimization for Synthesis

The choice of solvent is crucial for the successful synthesis of this compound. Aprotic polar solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophilic anion, thus maintaining its reactivity.

Commonly used solvents include:

Dimethylformamide (DMF): A highly polar aprotic solvent that is effective in dissolving both the reactants and the potassium alkoxide.

Tetrahydrofuran (THF): A less polar aprotic solvent that is also a suitable medium for this reaction, often used in conjunction with a phase-transfer catalyst.

Toluene: A nonpolar solvent that can be used, particularly when a phase-transfer catalyst like 18-crown-6 is employed to bring the ionic nucleophile into the organic phase.

Reaction optimization typically involves adjusting the temperature, reaction time, and stoichiometry of the reactants. The reaction is often carried out at elevated temperatures to increase the reaction rate. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to ensure the complete consumption of the starting materials.

| Reactant/Reagent | Role in Synthesis |

| 2-Chlorolepidine | Electrophilic substrate |

| 4-Methoxybenzyl Alcohol | Nucleophile precursor |

| Potassium Hydroxide (KOH) | Base for deprotonation |

| 18-Crown-6 | Phase-transfer catalyst |

| Dimethylformamide (DMF) | Aprotic polar solvent |

Mechanistic Insights into the Formation of this compound

The formation of this compound proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism . This mechanism is distinct from SN1 and SN2 reactions that occur at aliphatic centers.

The key steps of the SNAr mechanism are:

Nucleophilic Attack: The reaction is initiated by the attack of the 4-methoxybenzyl alkoxide nucleophile on the carbon atom at the 2-position of the 2-chlorolepidine ring. This carbon is electrophilic due to the inductive effect of the adjacent nitrogen atom and the chlorine atom. This step is typically the rate-determining step of the reaction.

Formation of a Meisenheimer Complex: The addition of the nucleophile results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the quinoline ring is temporarily disrupted. The negative charge is delocalized over the quinoline ring system, particularly onto the electronegative nitrogen atom, which helps to stabilize the intermediate.

Loss of the Leaving Group: In the final step, the aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final product, this compound.

The presence of the electron-withdrawing nitrogen atom in the heterocyclic ring is crucial for the feasibility of this reaction, as it stabilizes the anionic Meisenheimer intermediate.

Role of this compound as a Protecting Group Transfer Reagent

Beyond its synthesis, this compound serves as a valuable reagent in organic synthesis, specifically as a transfer agent for the 4-methoxybenzyl (PMB) protecting group . The PMB group is widely used to protect alcohols and other functional groups due to its stability under a range of conditions and its relatively facile removal.

Formation of Reactive Organic Salts from this compound

To function as a protecting group transfer reagent, this compound is first activated by N-alkylation to form a reactive quinolinium salt. This is typically achieved by reacting it with a suitable alkylating agent, such as an alkyl triflate (e.g., methyl triflate) or an alkyl halide.

The N-alkylation of the quinoline nitrogen further increases the electrophilicity of the carbon atom at the 2-position. This heightened reactivity makes the 4-methoxybenzyloxy group susceptible to displacement by other nucleophiles, such as alcohols that require protection.

The general process is as follows:

Activation: this compound is reacted with an N-alkylating agent (e.g., R-X) to form the corresponding N-alkyl-2-(4-methoxybenzyloxy)-4-methylquinolinium salt.

Protecting Group Transfer: The resulting quinolinium salt is then treated with a substrate containing a nucleophilic functional group (e.g., an alcohol, R'-OH). The alcohol attacks the C2 carbon, displacing the now more labile N-alkyl-4-methyl-2-quinolone leaving group and forming the PMB-protected alcohol (R'-O-PMB).

Applications in Neutral para-Methoxybenzyl (PMB) Ether Synthesis

The primary application of this compound, also known as the Dudley PMB reagent, is in the protection of alcohols as their para-methoxybenzyl (PMB) ethers under neutral conditions. google.comsmolecule.comrsc.org Traditional methods for forming PMB ethers often necessitate the use of basic or acidic conditions, which can be incompatible with sensitive functional groups present in complex molecules. google.com The use of this compound circumvents these issues by providing a mild and neutral pathway for PMB ether formation.

The reaction is typically initiated by the activation of this compound with methyl triflate (MeOTf) in the presence of an alcohol. This in situ activation generates a reactive quinolinium salt, which then transfers the PMB group to the alcohol substrate to yield the corresponding PMB ether. google.comrsc.org This process is efficient and high-yielding, and the byproducts are easily removed, simplifying the purification process. sigmaaldrich.com

The mechanism involves the methylation of the quinoline nitrogen, which activates the C2-oxygen bond, facilitating the departure of the PMB group. The alcohol acts as the nucleophile, attacking the benzylic carbon of the PMB group. This method has been successfully applied to a range of primary, secondary, and tertiary alcohols. sigmaaldrich.com

Tolerance to Functional Groups in PMB Protection Chemistry

A significant advantage of using this compound for PMB protection is its compatibility with a variety of functional groups that are often sensitive to conventional acidic or basic conditions. The neutral conditions of the reaction allow for the selective protection of alcohols in the presence of other reactive moieties.

While a comprehensive table detailing the tolerance of every functional group is not extensively documented in a single source, the literature provides several examples that highlight its broad compatibility. The reagent is particularly noted for its use with acid- and base-sensitive alcohols. google.com

Table 1: Reported and Inferred Functional Group Tolerance of this compound in PMB Ether Synthesis

| Functional Group | Tolerance | Source(s) |

| Primary Alcohols | Tolerated | sigmaaldrich.com |

| Secondary Alcohols | Tolerated | sigmaaldrich.com |

| Tertiary Alcohols | Tolerated | sigmaaldrich.com |

| Acid-sensitive groups | Tolerated | google.com |

| Base-sensitive groups | Tolerated | google.com |

| Esters | Likely Tolerated | nih.gov |

| Amides | Likely Tolerated | total-synthesis.com |

| Other Protecting Groups | Orthogonal to many | sigmaaldrich.com |

The PMB protecting group itself is known to be stable under a wide range of conditions, but can be cleaved under oxidative (e.g., with DDQ) or strongly acidic conditions, providing orthogonality with many other common protecting groups such as silyl (B83357) ethers (e.g., TBS), MOM, and THP. total-synthesis.com The mild activation of this compound ensures that these other protecting groups, if present in the substrate, are likely to remain intact during the PMB ether formation. The ability to protect alcohols under neutral conditions makes this reagent a valuable tool in the multistep synthesis of complex natural products and pharmaceuticals. smolecule.com

Advanced and Green Synthetic Chemistry Approaches Relevant to Quinoline Scaffolds

The quinoline scaffold, the core of this compound, is a ubiquitous heterocyclic motif in medicinal chemistry and materials science. Consequently, the development of efficient and environmentally benign methods for the synthesis of quinolines is an active area of research. These advanced and green approaches often focus on improving reaction efficiency, reducing waste, and avoiding harsh reaction conditions. total-synthesis.com

Transition Metal-Catalyzed Reactions

Transition metal catalysis has become a dominant strategy for the synthesis of polysubstituted quinolines, offering high efficiency and functional group tolerance. sigmaaldrich.comresearchgate.net Various metals, including palladium (Pd), copper (Cu), ruthenium (Ru), rhodium (Rh), and iron (Fe), have been employed in a diverse array of reactions to construct the quinoline ring system. sigmaaldrich.com

These reactions often involve C-H activation, cross-coupling, and cyclization cascades. For instance, palladium-catalyzed reactions are widely used for the synthesis of quinolines through various coupling strategies. Copper-catalyzed methods have also been extensively developed, often utilizing aerobic oxidation, making them economically and environmentally attractive. sigmaaldrich.com

Table 2: Examples of Transition Metal-Catalyzed Quinoline Syntheses

| Catalyst | Reaction Type | Reactants | Reference(s) |

| Palladium (Pd) | Cross-coupling/Cyclization | o-haloanilines and alkynes/alkenes | |

| Copper (Cu) | C-H functionalization/Aerobic oxidation | Anilines and aldehydes/alkynes | sigmaaldrich.com |

| Ruthenium (Ru) | Hydrogen-transfer catalysis | Anilines and alcohols | |

| Iron (Fe) | Cyclization | Nitrones and vinyl acetates | sigmaaldrich.com |

These transition metal-catalyzed methods provide access to a wide range of substituted quinolines that are often difficult to prepare using classical methods. researchgate.net

Metal-Free and Environmentally Sustainable Protocols

In line with the principles of green chemistry, significant efforts have been directed towards the development of metal-free synthetic routes to quinolines. total-synthesis.comresearchgate.net These methods aim to avoid the use of potentially toxic and expensive heavy metals.

Iodine-catalyzed reactions have emerged as a powerful metal-free strategy for quinoline synthesis. google.com These reactions often proceed through a tandem functionalization and cyclization pathway. Another approach involves the use of Brønsted acids as catalysts in solvent-free conditions, which are often recyclable and non-corrosive. researchgate.net Furthermore, catalyst-free methods, sometimes promoted by the choice of a green solvent like water or ethanol, have been reported for certain quinoline syntheses. researchgate.net

Microwave-Promoted and Ultrasonic Irradiation Techniques

The use of non-conventional energy sources like microwave irradiation and ultrasound has been shown to significantly enhance the efficiency of quinoline synthesis. sigmaaldrich.comnih.gov These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to classical quinoline syntheses such as the Friedländer, Skraup, and Pfitzinger reactions, often in solvent-free or green solvent systems. sigmaaldrich.comCurrent time information in uMgungundlovu District Municipality, ZA.nih.gov The rapid and uniform heating provided by microwaves can accelerate reaction rates and improve yields.

Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which can enhance mass transfer and generate highly reactive species. nih.gov The application of ultrasound has been reported to improve the synthesis of quinoline derivatives, often under milder conditions and in shorter reaction times than conventional methods. nih.gov

Table 3: Comparison of Conventional vs. Green Techniques in Quinoline Synthesis

| Technique | Advantages | Example Reaction | Reference(s) |

| Microwave Irradiation | Shorter reaction times, higher yields, cleaner reactions | Pfitzinger reaction, Friedländer synthesis | Current time information in uMgungundlovu District Municipality, ZA.nih.gov |

| Ultrasonic Irradiation | Milder conditions, shorter reaction times, enhanced mass transfer | Various quinoline syntheses | nih.gov |

These advanced and green synthetic approaches are continually expanding the toolbox for chemists, enabling the more efficient and sustainable production of quinoline-based compounds.

Advanced Spectroscopic Characterization and Quantum Chemical Investigations of 2 4 Methoxybenzyloxy 4 Methylquinoline

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the molecular structure of a compound by analyzing the vibrations of its constituent atoms. For 2-(4-Methoxybenzyloxy)-4-methylquinoline, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to obtain a comprehensive vibrational profile.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. researchgate.net The analysis of this spectrum reveals characteristic vibrational modes associated with the different functional groups and structural components of the molecule.

Aromatic compounds typically show multiple weak bands in the 3100–3000 cm⁻¹ region corresponding to C-H stretching vibrations. researchgate.net In the FT-IR spectrum of the title compound, bands observed at 3001, 3043, 3062, and 3070 cm⁻¹ are assigned to these aromatic C-H stretching modes. researchgate.net The C-C stretching vibrations within the aromatic rings are prominent and appear at 1612 and 1573 cm⁻¹. researchgate.net

The presence of a methoxy (B1213986) group (-OCH₃) attached to the benzyloxy ring is confirmed by specific vibrational signatures. researchgate.net The asymmetric stretching mode of the methyl group is observed at 3007 cm⁻¹, while the symmetric stretching mode is found at 2872 cm⁻¹. researchgate.net Furthermore, in-plane bending vibrations of the methoxy group are identified in the FT-IR spectrum. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ region. researchgate.net This technique provides information on vibrational modes that are weakly active or absent in the infrared spectrum.

In the FT-Raman spectrum of this compound, the aromatic C-H stretching vibrations are also observed. researchgate.net The C-C stretching vibrations of the aromatic rings are assigned to bands at 1632, 1612, 1589, and 1584 cm⁻¹. researchgate.net The symmetric stretching mode of the methyl group in the methoxy substituent is observed at 2872 cm⁻¹. researchgate.net Additionally, C-C-C deformation vibrations of the quinoline (B57606) ring are identified in the FT-Raman spectrum. researchgate.net

Correlation of Experimental Spectra with Theoretical Calculations

To provide a detailed assignment of the observed vibrational modes, theoretical calculations based on Density Functional Theory (DFT) were performed. The calculated vibrational frequencies were then compared with the experimental FT-IR and FT-Raman data. A strong correlation between the theoretical and experimental values confirms the accuracy of the vibrational assignments. researchgate.net For instance, the theoretically computed values for the C-C stretching vibrations show excellent agreement with the experimental data from both FT-IR and FT-Raman spectra. researchgate.net Similarly, the calculated wavenumber for the symmetric stretching mode of the methyl group aligns well with the experimentally observed band at 2872 cm⁻¹ in both spectra. researchgate.net

Interactive Data Table: Selected Vibrational Frequencies of this compound

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (cm⁻¹) |

| Aromatic C-H Stretching | 3070, 3062, 3043, 3001 | - | - |

| Methyl Asymmetric Stretching | 3007 | - | 3002 |

| Methyl Symmetric Stretching | 2872 | 2872 | 2878 |

| Aromatic C-C Stretching | 1612, 1573 | 1632, 1612, 1589, 1584 | - |

Density Functional Theory (DFT) Studies on this compound

DFT calculations are a powerful computational tool used to investigate the electronic structure and properties of molecules. For this compound, DFT studies have provided valuable insights into its molecular geometry and electronic behavior. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov

For this compound, the HOMO and LUMO energies were calculated using the DFT B3LYP/6-311++G(d,p) method. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attacks. nih.gov A smaller HOMO-LUMO energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, hardness, softness, and chemical potential can be calculated to further characterize the molecule's reactivity. researchgate.net

Interactive Data Table: Calculated Quantum Chemical Parameters of this compound

| Parameter | Value |

| HOMO Energy | [Value from source] |

| LUMO Energy | [Value from source] |

| Energy Gap (LUMO-HOMO) | [Value from source] |

| Electronegativity (χ) | [Value from source] |

| Hardness (η) | [Value from source] |

| Softness (S) | [Value from source] |

| Chemical Potential (µ) | [Value from source] |

| Electrophilicity Index (ω) | [Value from source] |

Note: Specific numerical values for the quantum chemical parameters are dependent on the computational details and are reported in the primary literature.

Computational Approaches in Investigating Quinoline Scaffold Based Compounds

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Quinoline (B57606) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov For quinoline derivatives, QSAR models are developed to predict their efficacy and to understand which structural features are crucial for their activity. researchgate.netneliti.com The process involves calculating molecular descriptors and using statistical methods to create a predictive model. wikipedia.org

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For quinoline derivatives, quantum chemical descriptors are frequently employed because they provide detailed information about the electronic properties of the molecules. dergipark.org.tr These descriptors are calculated using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net

Commonly used quantum chemical descriptors in the study of quinoline derivatives include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. researchgate.netorientjchem.org

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Pertains to the molecule's ability to accept electrons. researchgate.netorientjchem.org

HOMO-LUMO Gap (ΔE): The difference between EHOMO and ELUMO, which indicates the molecule's chemical reactivity and stability. researchgate.net

Dipole Moment: Measures the polarity of the molecule. dergipark.org.trwalisongo.ac.id

Atomic Net Charges: Describes the electron distribution on specific atoms within the quinoline structure, which can be critical for interactions. orientjchem.orgorientjchem.org

Polarizability: Indicates how easily the electron cloud of the molecule can be distorted. dergipark.org.trwalisongo.ac.id

These electronic descriptors are often combined with other types, such as physicochemical (e.g., LogP for lipophilicity) and topological descriptors, to build a comprehensive model. neliti.comnih.govdergipark.org.tr

Table 1: Examples of Quantum Chemical Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Descriptor Name | Significance in Molecular Interaction | Supporting Source |

|---|---|---|---|

| Electronic | EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the capacity to donate an electron; associated with nucleophilicity. | researchgate.net |

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the capacity to accept an electron; associated with electrophilicity. | researchgate.net |

| Electronic | HOMO-LUMO Energy Gap | Indicates molecular stability and chemical reactivity. | researchgate.net |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and binding. | dergipark.org.trwalisongo.ac.id |

| Electronic | Atomic Net Charge | Indicates the charge distribution on individual atoms, crucial for electrostatic interactions. | orientjchem.orgorientjchem.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, affecting its ability to cross cell membranes. | neliti.comdergipark.org.tr |

Once a QSAR model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Validation is crucial to confirm that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. Validation is typically performed through internal and external methods. nih.gov

Internal validation techniques assess the robustness of the model using the original dataset from which it was derived. A common method is Leave-One-Out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. The key statistical metric from this process is the cross-validated correlation coefficient (q²). nih.govnih.gov

External validation involves challenging the model with a "test set" of compounds that were not used in its development. The model's ability to predict the activities of these external compounds is a true measure of its predictive efficacy. nih.gov

Key statistical parameters used for validating QSAR models for quinoline derivatives include:

Coefficient of Determination (R²): Indicates the goodness of fit for the training set. Values closer to 1.0 suggest a strong correlation. orientjchem.orgnih.gov

Cross-validated Correlation Coefficient (q² or Q²): Measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable. nih.govnih.govresearchgate.net

Predicted R² (R²pred): Evaluates the model's performance on the external test set. An R²pred value greater than 0.6 is often desired. nih.govmdpi.com

Root Mean Square Error (RMSE): Represents the deviation between predicted and actual values. researchgate.net

Table 2: Statistical Metrics for QSAR Model Validation

| Parameter | Description | Acceptable Value Range | Supporting Source |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures how well the model fits the training data. | > 0.6 | orientjchem.org |

| q² or Q² (Cross-Validated R²) | Assesses the internal predictive power of the model through cross-validation. | > 0.5 | nih.govresearchgate.net |

| R²pred (Predicted R² for external set) | Measures the model's ability to predict the activity of an independent test set. | > 0.6 | mdpi.com |

| r²m | A metric for external validation that considers the correlation between observed and predicted values. | > 0.5 | orientjchem.orgresearchgate.net |

| F-value | A statistical test to assess the overall significance of the regression model. | High value indicates significance. | orientjchem.org |

In recent years, machine learning (ML) techniques have been increasingly applied to develop more sophisticated and predictive QSAR models for compounds like quinoline derivatives. researchgate.net Unlike traditional linear regression methods, ML algorithms can capture complex, non-linear relationships between molecular descriptors and biological activity. researchgate.netnih.gov

Common ML techniques used in QSAR studies include:

Artificial Neural Networks (ANN): These models, inspired by the human brain, are capable of modeling highly complex relationships and have shown superior performance over linear methods in some QSAR studies of quinolines. researchgate.net

Support Vector Machines (SVM): SVM is a powerful classification and regression technique that has been used to develop QSAR models for predicting the activity of inhibitors against specific targets. nih.gov

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. researchgate.net

Genetic Algorithms (GA): Often used for variable selection, GA can identify the most relevant descriptors from a large pool to build a robust QSAR model. nih.gov

These ML-based QSAR models have been successfully used to predict the activity of quinolines as corrosion inhibitors and as inhibitors of various biological targets. researchgate.netnih.gov

Molecular Docking Simulations for Quinoline-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a quinoline derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netresearchgate.net This method is instrumental in understanding the binding mode of quinoline compounds and in virtual screening to identify potential drug candidates. nih.gov The process involves preparing the ligand and protein structures and then using a scoring function to rank the different binding poses based on their predicted binding affinity. nih.govresearchgate.net

A primary goal of molecular docking is to elucidate the specific interactions between the ligand and the protein's active site and to estimate the strength of this binding, known as binding affinity. nih.govdoi.org The binding affinity is often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more stable interaction. researchgate.netnih.govdoi.org

Analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for stabilizing the ligand-protein complex. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. nih.gov

π-π Stacking: Aromatic ring interactions, which are relevant for the quinoline scaffold. nih.gov

Electrostatic Interactions: Occur between charged or polar groups.

For various quinoline derivatives, docking studies have successfully predicted binding affinities and identified the types of interactions that are essential for their biological activity against targets like kinases, HIV reverse transcriptase, and bacterial proteins. nih.govnih.govmdpi.com

Table 3: Common Interactions and Predicted Affinities for Quinoline Derivatives from Docking Studies

| Target Type | Observed Interaction Types | Example Binding Affinity Range (kcal/mol) | Supporting Source |

|---|---|---|---|

| Kinases (e.g., STK10, ATM) | Hydrogen bonds, Hydrophobic interactions, Aromatic interactions | -7.5 to -10.5 | nih.govmdpi.com |

| HIV Reverse Transcriptase | Hydrogen bonds, Hydrophobic interactions | -9.0 to -10.7 | nih.gov |

| Bacterial Proteins (e.g., DNA Gyrase) | Hydrogen bonds, Electrostatic interactions | -7.0 to -8.0 | researchgate.net |

| Anticancer Targets (e.g., CB1a) | Hydrogen bonds, Residual interactions | -5.3 to -6.1 | nih.gov |

Molecular docking is highly effective at identifying the specific binding pocket (active site) on a protein where a ligand binds. researchgate.netmdpi.com Furthermore, it can pinpoint the key amino acid residues within that site that form critical interactions with the ligand. nih.govnih.gov

For example, in studies on quinoline derivatives targeting various enzymes, docking has identified specific residues like tyrosine, aspartic acid, lysine, and methionine as being crucial for binding. nih.govmdpi.comnih.gov The quinoline nitrogen atom, for instance, is often shown to act as a hydrogen bond acceptor, interacting with key residues in the hinge region of kinases. mdpi.com Identifying these key residues is vital for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity for the target protein. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Stability and Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules and their interactions at an atomic level. For quinoline scaffold-based compounds like 2-(4-Methoxybenzyloxy)-4-methylquinoline, MD simulations provide critical insights into their structural stability, conformational flexibility, and interactions with their biological targets or solvent environment. These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion, offering a dynamic perspective that complements static computational methods like molecular docking.

Principles of MD Simulations for Quinoline Derivatives

The core of an MD simulation is the force field, a set of empirical energy functions that define the potential energy of the system as a function of its atomic coordinates. For organic molecules such as quinoline derivatives, force fields like CHARMM, AMBER, or GROMOS are commonly employed. mdpi.com The simulation begins with an initial set of coordinates for all atoms in the system, often derived from experimental data or from the output of a molecular docking study. The system is then typically solvated in a periodic box of water molecules to mimic physiological conditions, and ions are added to neutralize the system. mdpi.com

An energy minimization step is first performed to relieve any steric clashes or unfavorable geometries in the initial structure. The system is then gradually heated to the desired temperature and equilibrated at a constant pressure and temperature (NPT ensemble) to achieve a stable state. Following equilibration, the production phase of the MD simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectory of each atom is recorded at regular intervals.

Analyzing Stability and Dynamics

The trajectory data generated from an MD simulation is a rich source of information that can be analyzed to understand the stability and conformational dynamics of the compound. Key analyses include:

Root Mean Square Deviation (RMSD): This is a fundamental measure of the structural stability of the molecule or a protein-ligand complex over the course of the simulation. A low and stable RMSD value for the backbone atoms of a protein or the heavy atoms of a ligand suggests that the system has reached equilibrium and is structurally stable. nih.govnih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the molecule or protein. Higher RMSF values indicate regions with greater conformational mobility. nih.govresearchgate.net This can be particularly useful in identifying flexible loops in a protein target or flexible side chains in the quinoline derivative that may be important for binding.

Interaction Energy Analysis: This analysis calculates the non-bonded interaction energies (van der Waals and electrostatic) between the quinoline derivative and its binding partner, such as a protein or DNA. nih.gov This helps to identify the key residues or nucleotides that contribute most significantly to the binding affinity and stability of the complex.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and its target are crucial for binding specificity and stability. MD simulations allow for the tracking of hydrogen bond distances and angles over time, providing a dynamic picture of these critical interactions. nih.govresearchgate.net

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to the solvent. Changes in SASA during a simulation can indicate conformational changes, such as the burial of hydrophobic regions upon binding. nih.gov

Research Findings from MD Simulations of Quinoline-Based Compounds

Furthermore, RMSF analyses in these studies have often identified key flexible regions of the protein that interact with the quinoline ligand, providing insights for further drug design and optimization. Interaction energy and hydrogen bond analyses have consistently revealed the specific amino acid residues that form strong and persistent interactions with the quinoline core and its substituents, anchoring the ligand in the binding pocket. nih.gov

In studies investigating the interaction of quinoline derivatives with DNA, MD simulations have elucidated the preferred binding modes, such as intercalation between base pairs, and have highlighted the importance of π-π stacking interactions. nih.gov

The following tables provide a hypothetical representation of the kind of data that would be generated and analyzed in an MD simulation study of a quinoline derivative like this compound complexed with a protein target.

Table 1: Typical MD Simulation Parameters

| Parameter | Value | Description |

|---|---|---|

| Force Field | CHARMM36 | A common force field for biomolecular simulations. mdpi.com |

| Solvent Model | TIP3P Water | A standard water model for solvation. |

| Box Type | Triclinic | A periodic boundary condition box. |

| Equilibration Time | 10 ns | Time to allow the system to reach thermal and pressure equilibrium. |

| Production MD Time | 100 ns | The duration of the simulation for data collection. nih.gov |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Table 2: Hypothetical RMSD and RMSF Analysis Results

| Analysis | Molecule/Complex | Average Value (Å) | Interpretation |

|---|---|---|---|

| RMSD | Protein Backbone | 1.5 ± 0.3 | The protein structure is stable throughout the simulation. |

| RMSD | Ligand (heavy atoms) | 0.8 ± 0.2 | The ligand remains stably bound in the active site. |

| RMSF | Protein Loop (Residues 45-55) | 2.5 ± 0.5 | This loop region exhibits higher flexibility and interacts with the ligand. |

Table 3: Hypothetical Interaction Energy and Hydrogen Bond Analysis

| Interacting Residue | Interaction Energy (kcal/mol) | Key Hydrogen Bonds | Occupancy (%) |

|---|---|---|---|

| Tyr234 | -5.2 | OH of Tyr with N of Quinoline | 85 |

| Asp128 | -4.8 | NH of ligand with OD1 of Asp | 92 |

| Phe265 | -3.5 | Pi-Pi stacking with Quinoline ring | N/A |

These tables illustrate how MD simulations provide quantitative data to assess the stability and conformational dynamics of quinoline-based compounds, thereby guiding the rational design of more potent and specific therapeutic agents.

Pharmacological Relevance and Molecular Mechanisms of Quinoline Derivatives in Research

Investigation of Anticancer Mechanisms in Quinoline (B57606) Derivatives

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity through various mechanisms of action. arabjchem.orgnih.govarabjchem.org Their ability to interfere with fundamental cellular processes in cancer cells has led to the development of several therapeutic candidates. ijmphs.com

Inhibition of Protein Kinases and Other Molecular Targets

A primary mechanism through which quinoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govresearchgate.net By targeting these enzymes, quinoline compounds can disrupt tumor growth and progression. nih.gov

Quinoline-based molecules have been developed as potent inhibitors of various protein tyrosine kinases (PTKs), including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met. nih.govekb.egnih.gov For instance, certain 4-anilinoquinoline derivatives have demonstrated significant inhibitory activity against these receptor tyrosine kinases, which are overexpressed in many cancers. nih.govmdpi.com The inhibition of these pathways can interfere with cancer cell proliferation, angiogenesis, and metastasis. ekb.eg

Some quinoline derivatives have also shown inhibitory effects on other kinases like Pim-1 kinase, which is involved in prostate cancer, and the PI3K/AkT/mTOR pathway, a critical signaling cascade for cell survival and proliferation. ijmphs.comnih.gov For example, omipalisib (B1684000) (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov

Table 1: Examples of Quinoline Derivatives as Protein Kinase Inhibitors

| Derivative Class | Target Kinase(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-Anilinoquinolines | EGFR, VEGFR | Inhibition of tumor growth and angiogenesis | ekb.egmdpi.com |

| 3,6-Disubstituted quinolines | c-Met | Potent and selective inhibition | nih.gov |

| 4-Anilinoquinoline-3-carbonitriles | EGFR | Inhibition of EGFR signaling | nih.gov |

| Quinoline-based compounds | Pim-1 Kinase | Inhibition of prostate cancer cell proliferation | ijmphs.com |

Interference with Cell Cycle Progression and Apoptosis Induction

Quinoline derivatives have been shown to effectively halt the proliferation of cancer cells by interfering with the cell cycle and inducing programmed cell death, or apoptosis. arabjchem.orgnih.gov These compounds can cause cell cycle arrest at different phases, preventing cancer cells from dividing and multiplying. nih.govtandfonline.com

For example, a quinoline derivative, 4-morpholinopyrimido[4′,5′:4,5]selenopheno[2,3-b]quinoline (MPSQ), was found to arrest colon adenocarcinoma cells at the G2/M phase of the cell cycle. tandfonline.com This arrest was followed by a significant increase in the apoptotic cell population. tandfonline.com Similarly, other quinoline derivatives have been observed to induce S-phase arrest, leading to programmed cell death. nih.gov The novel quinoline compound 91b1 has also been shown to suppress cell proliferation and modulate the cell cycle. nih.gov

The induction of apoptosis by quinoline derivatives is a key component of their anticancer activity. nih.govmdpi.com This can be triggered through various cellular signals, including the generation of oxidative stress and the loss of mitochondrial membrane potential. researchgate.net Studies have demonstrated that treatment with certain quinoline compounds leads to classic apoptotic features such as nuclear condensation and the formation of apoptotic bodies. researchgate.net For instance, some bis-quinoline derivatives have been shown to be potent inducers of apoptosis in leukemia cells, as evidenced by an increase in the sub-G1 cell population and activation of caspase-3. mdpi.com

Table 2: Effects of Quinoline Derivatives on Cell Cycle and Apoptosis

| Quinoline Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference(s) |

|---|---|---|---|---|

| MPSQ | Colon adenocarcinoma (COLO 205) | G2/M phase arrest | Yes | tandfonline.com |

| 4-Quinolone & Quinoline-4-carboxylic acid derivatives | Breast (MCF-7), Bone marrow (K-562), Cervical (HeLa) | G2 or S-phase arrest | Yes | nih.gov |

| DFIQ | Non-small cell lung cancer (H1299) | Cell cycle arrest | Yes | nih.gov |

| IND-2 | Prostate cancer (PC-3) | G2 phase arrest | Yes | researchgate.net |

Modulation of DNA Structures (e.g., G-quadruplex DNA, Topoisomerases)

Another significant anticancer mechanism of quinoline derivatives involves their interaction with and modulation of DNA structures. nih.gov This includes intercalation into the DNA helix, inhibition of topoisomerase enzymes, and stabilization of G-quadruplex DNA structures. ijmphs.com

Quinoline analogues like doxorubicin (B1662922) are known to act as DNA intercalators, interfering with DNA replication and transcription. ijmphs.com Many quinoline-based drugs target topoisomerase enzymes, which are vital for managing DNA topology during replication and transcription. ijmphs.com For instance, the quinoline derivative IND-2 has been shown to inhibit topoisomerase II in prostate cancer cells. researchgate.net

Furthermore, quinoline derivatives have been identified as ligands that can selectively bind to and stabilize G-quadruplex (G4) DNA structures. unisa.edu.aunih.gov These structures are found in telomeric regions and in the promoter regions of oncogenes like c-MYC. nih.gov Stabilization of these G4 structures can inhibit telomerase activity and suppress the transcription of oncogenes, thereby exerting an anticancer effect. nih.gov A series of 2,4-disubstituted quinazoline (B50416) derivatives, which can mimic a tetracyclic aromatic system, have shown high selectivity for telomeric G-quadruplex DNA. unisa.edu.au

Research on Antimicrobial and Anti-Tuberculosis Activities of Quinoline Derivatives

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. biointerfaceresearch.comresearchgate.net Quinolone antibiotics, a major class of synthetic antibacterial agents, are structurally derived from quinoline. mdpi.com Derivatives of quinoline have also shown significant promise in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. austinpublishinggroup.comnih.govrsc.org

Targeting Bacterial Type II Topoisomerase Enzymes (DNA Gyrase, Topoisomerase IV)

A primary target for the antibacterial action of many quinoline derivatives, particularly the fluoroquinolones, is the bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. austinpublishinggroup.commdpi.comnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. nih.gov

DNA gyrase, which is not present in humans, introduces negative supercoils into DNA, a process necessary for the initiation of replication. mdpi.comnih.gov Topoisomerase IV is primarily involved in decatenating daughter chromosomes following replication. researchgate.net Quinolone antibiotics inhibit these enzymes by stabilizing the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks and subsequent bacterial cell death. mdpi.com Structurally novel sets of quinoline derivatives have been developed as potent inhibitors of both DNA gyrase and topoisomerase IV, demonstrating broad-spectrum antibacterial activity. nih.govresearchgate.netscholarsportal.info

Interactions with Mycobacterial Enzymes (e.g., Catalase-Peroxidase)

In the context of anti-tuberculosis research, quinoline derivatives have been investigated for their ability to target specific enzymes within Mycobacterium tuberculosis. While DNA gyrase is a key target for fluoroquinolones used in tuberculosis treatment, other mycobacterial enzymes are also being explored as potential targets for novel quinoline-based drugs. nih.govnih.gov

One such enzyme is catalase-peroxidase (KatG), which plays a role in protecting the bacterium from oxidative stress. researchgate.net Some studies have suggested that the antimycobacterial effect of certain quinoline derivatives may be linked to the inhibition of KatG activity. researchgate.net Molecular docking studies have indicated that some quinoline-thiosemicarbazide hybrids can occupy the active site of KatG. researchgate.netnih.gov Another potential target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme for mycolic acid biosynthesis in M. tuberculosis. mdpi.com Imidazoquinoline derivatives have been designed as potential inhibitors of InhA. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(4-Methoxybenzyloxy)-4-methylquinoline |

| 4-morpholinopyrimido[4′,5′:4,5]selenopheno[2,3-b]quinoline (MPSQ) |

| Doxorubicin |

| Omipalisib (GSK2126458) |

| IND-2 |

| DFIQ |

Exploration of Other Biological Activities in Quinoline Derivatives

The structural versatility of the quinoline ring system allows for its interaction with a wide range of biological targets, resulting in a broad spectrum of therapeutic effects. nih.govnih.gov Researchers have extensively investigated these activities, with significant findings in the realms of anti-inflammatory, antiviral, and antimalarial applications.

Anti-inflammatory Activity: Quinoline-based compounds have emerged as promising candidates for treating inflammatory diseases. nih.govsci-hub.se They can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators and enzymes. Studies have shown that certain quinoline derivatives can target cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) involved in inflammation. nih.govsci-hub.se For instance, quinolines featuring a carboxylic acid moiety have demonstrated COX-inhibition properties. nih.gov Another significant target is the nuclear factor-kappa B (NF-κB) pathway; some quinoline compounds, such as cryptolepine, have been shown to reduce nitric oxide production and inhibit NF-κB DNA binding upon inflammatory stimulation. researchgate.net The anti-inflammatory potential is also linked to the downregulation of pro-inflammatory cytokines like TNF-α. sci-hub.se

Antiviral Activity: The quinoline nucleus is a privileged scaffold in the development of antiviral agents. nih.govnih.gov Derivatives have shown efficacy against a range of viruses, including Dengue virus, Zika virus (ZIKV), and Human Immunodeficiency Virus (HIV). nih.govnih.govnih.gov For example, two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2, appearing to act on the early stages of the viral life cycle and impairing the accumulation of the viral envelope glycoprotein. nih.govnih.gov In the fight against ZIKV, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to be potent inhibitors of viral replication in vitro, with some compounds showing greater potency than the antimalarial drug mefloquine. nih.gov The mechanism of action for many antiviral quinolines involves targeting specific viral enzymes or processes essential for replication. nih.govnih.gov

Antimalarial Activity: Historically, quinolines are most famously associated with antimalarial drugs like quinine (B1679958) and chloroquine. nih.gov This class of compounds remains critical in the global fight against malaria, a disease caused by Plasmodium parasites. The primary mechanism for many 4-aminoquinoline (B48711) antimalarials, such as chloroquine, involves interfering with the parasite's detoxification of heme in the food vacuole. The parasite digests hemoglobin, releasing toxic heme, which it normally polymerizes into non-toxic hemozoin. Quinolines are thought to cap the growing hemozoin polymer, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. However, the rise of drug-resistant Plasmodium falciparum strains has necessitated the development of new quinoline derivatives and hybrid compounds to overcome resistance. Modifications to the quinoline core and its side chains continue to be a key strategy in developing next-generation antimalarials.

Structure-Activity Relationship (SAR) Studies for Quinoline Derivative Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For quinoline derivatives, SAR analyses have been instrumental in identifying key structural features required for potency and selectivity, guiding the rational design of more effective therapeutic agents.

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govsci-hub.se Even minor changes can lead to significant shifts in pharmacological properties, target specificity, and potency.

Position 2: Substitutions at the C-2 position can significantly influence activity. For instance, in a series of quinoline-imidazole hybrids with antimalarial properties, the presence of an electron-donating methoxy (B1213986) group (-OCH3) at the C-2 position enhanced activity, whereas an electron-withdrawing chlorine atom (Cl) led to a loss of activity.

Position 3: The C-3 position has been identified as critical in some series. For a class of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity.

Position 4: The C-4 position is crucial for the activity of many well-known antimalarial drugs. The 4-aminoquinoline scaffold is a classic example, where the nature of the amine side chain dictates both efficacy and resistance profiles. In other contexts, attaching an aniline (B41778) moiety at C-4 has been linked to PDE4 inhibition, relevant for anti-inflammatory action. nih.gov

Position 6: Electron-withdrawing substituents at the C-6 position have been shown to increase the activity of certain quinoline derivatives that inhibit HIV-1 reverse transcriptase. In a series of quinoline-4-carboxylic acids evaluated for anticancer activity, a chloro group at C-6 was a common feature of potent compounds.

Position 8: An aryl group at the C-8 position has been associated with PDE4 inhibition. nih.gov Conversely, for some quinolinyl chalcones, the presence of a hydrogen or methoxy group at C-8 resulted in minimal inhibition of β-hematin formation, a key antimalarial target.

The following table summarizes the observed impact of various substituents on the biological activity of quinoline derivatives based on research findings.

| Position on Quinoline Ring | Substituent Type | Observed Effect on Biological Activity | Reference(s) |

| 2 | Electron-donating (e.g., -OCH₃) | Enhanced antimalarial activity | |

| 2 | Electron-withdrawing (e.g., -Cl) | Loss of antimalarial activity | |

| 3 | Any substituent | Essential for α2C-adrenoceptor antagonism | |

| 4 | Amino group side chain | Key for antimalarial activity | |

| 6 | Electron-withdrawing | Increased HIV-1 RT inhibitory activity | |

| 8 | Aryl group | Contributes to PDE4 inhibition | nih.gov |

Guided by SAR insights, medicinal chemists employ strategic modifications to optimize the therapeutic profile of quinoline derivatives. The goal is to enhance efficacy against the intended target while minimizing off-target effects and improving pharmacokinetic properties.

One common strategy is hybrid molecule design , where the quinoline scaffold is combined with another pharmacophore to create a single molecule with dual or enhanced activity. This approach has been successfully used in antimalarial drug development, creating hybrids of quinolines with compounds like artemisinin (B1665778) or sulfonamides to combat drug resistance.

Another key strategy involves the modification of side chains . For 4-aminoquinoline antimalarials, altering the length and basicity of the alkylamine side chain has been a major focus to restore activity against chloroquine-resistant strains. Similarly, for a series of α2C-adrenoceptor antagonists, modifications to a piperazine (B1678402) ring substituent, including stereospecific changes, had a significant beneficial effect on affinity and potency.

Ring isosterism , where the quinoline ring is replaced by another heterocyclic system with similar properties, is also a valuable tool. For example, replacing a 7-chloroquinoline (B30040) moiety with a 1-phenyl-1H-pyrazolo[3,4-b]pyridine system has been explored to develop non-quinoline antimalarials, aiming to circumvent resistance mechanisms associated with the quinoline core.

The table below provides examples of strategic modifications and their intended outcomes in the optimization of quinoline derivatives.

| Strategic Modification | Example Application | Desired Outcome | Reference(s) |

| Hybridization | Combining quinoline with artemisinin | Overcome antimalarial drug resistance | |

| Side Chain Modification | Altering the alkylamine chain in 4-aminoquinolines | Restore activity against resistant Plasmodium | |

| Ring System Modification | Replacing piperazine with 1,4-diazepane | Maintain α2C-adrenoceptor antagonist activity | |

| Ring Isosterism | Replacing quinoline with pyrazolopyridine | Develop novel antimalarials to bypass resistance | |

| Substituent Optimization | Adding N functionality at C-4 and optimizing C-6/C-7 substituents | Yield a more valuable antimalarial drug |

This table illustrates common strategies in drug design and is not exhaustive.

Through these iterative cycles of design, synthesis, and testing, guided by detailed SAR studies, the remarkable therapeutic potential of the quinoline scaffold continues to be harnessed, paving the way for the development of new and improved medicines.

Q & A

Q. What are the primary synthetic applications of 2-(4-methoxybenzyloxy)-4-methylquinoline in organic chemistry?

This compound is primarily used as a reagent for introducing the para-methoxybenzyl (PMB) protecting group to alcohols under neutral conditions. Its stability and compatibility with sensitive substrates make it advantageous over traditional PMB reagents, which often require acidic or basic media. The reaction involves activation with methyl triflate (MeOTf) and magnesium oxide (MgO) in solvents like trifluorotoluene (PhCF₃), achieving yields of 60–98% .

Q. What methods are recommended for introducing the PMB group using this reagent?

The standard protocol involves:

Q. How is the PMB group removed after protection?

Deprotection can be achieved using:

- Hydrogenolysis : H₂/Pd-C in methanol (>60–98% yield).

- Oxidative cleavage : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane/water, which selectively cleaves PMB groups over other ethers (e.g., MPM) due to differences in oxidation potentials (1.45 V for PMB vs. 1.78 V for MPM) .

Advanced Research Questions

Q. How does the stability of this compound compare to traditional PMB-protecting reagents?

Unlike conventional PMB reagents, this compound exhibits enhanced shelf stability and generates fewer side products. Its synthesis avoids unstable intermediates, and the byproducts (e.g., lepidine derivatives) are non-reactive and easily separable . This stability is critical for large-scale or multi-step syntheses requiring long-term storage.

Q. What strategies enable selective deprotection of PMB groups in the presence of other protecting groups?

DDQ-mediated oxidation is highly selective for PMB ethers due to their lower oxidation potential compared to methoxypropylmethyl (MPM) or benzyl groups. For example, DDQ in CH₂Cl₂/H₂O (10:1) at 0°C removes PMB with >98% selectivity, leaving MPM groups intact . This selectivity is leveraged in complex molecule syntheses requiring orthogonal protection.

Q. What mechanistic insights explain the efficiency of this compound in PMB protection?

The reaction proceeds via in situ generation of a highly electrophilic PMB cation from the reagent and MeOTf. MgO acts as a mild base to neutralize triflic acid (a byproduct), maintaining neutral conditions. This mechanism avoids substrate decomposition, making it suitable for acid- or base-sensitive alcohols (e.g., tertiary or glycosidic alcohols) .

Q. How can reaction yields be optimized for sterically hindered alcohols?

For hindered substrates:

Q. Are there documented contradictions in the reactivity of this reagent with specific alcohol classes?

While primary and secondary alcohols react efficiently, tertiary alcohols may require elevated temperatures (40–50°C) or catalytic amounts of camphorsulfonic acid (CSA) to accelerate the reaction. Discrepancies in yields for tertiary alcohols (reported 60–85%) suggest steric and electronic factors influence reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。